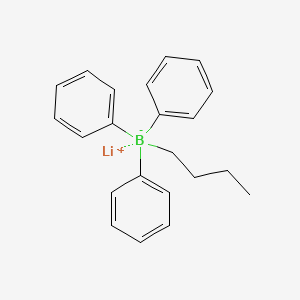

Lithium triphenyl (n-butyl) borate

Description

Lithium triphenyl (n-butyl) borate (CAS 65859-86-1) is an organoboron lithium salt with the molecular formula C22H24BLi and an average molecular mass of 306.187 g/mol . It is structurally characterized by a borate anion coordinated with three phenyl groups and one n-butyl group, paired with a lithium cation. This compound is primarily utilized in lithium-ion (Li-ion) battery electrolytes as a functional additive to enhance interfacial stability, particularly for high-voltage cathodes like nickel-rich (Ni-rich) layered oxides . Its roles include suppressing electrolyte decomposition, stabilizing the cathode-electrolyte interface (CEI), and improving thermal stability .

Properties

IUPAC Name |

lithium;butyl(triphenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24B.Li/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRIYEMXSGTSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BLi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium triphenyl (n-butyl) borate is typically synthesized by reacting triphenylborane (BPh3) with n-butyllithium (n-BuLi) in a non-aqueous solvent such as diethyl ether . The reaction is carried out at low temperatures to ensure controlled addition of n-butyllithium to the triphenylborane solution . The general reaction scheme is as follows:

BPh3+n−BuLi→Li[BPh3(n−Bu)]

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise temperature control to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Lithium triphenyl (n-butyl) borate undergoes various chemical reactions, including:

Cyclization: It can facilitate cyclization reactions, forming cyclic compounds from linear precursors.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used.

Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) are employed.

Major Products: The major products formed from these reactions include alcohols, substituted borates, and cyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lithium triphenyl (n-butyl) borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium triphenyl (n-butyl) borate involves its ability to donate electrons and facilitate chemical reactions. The lithium ions coordinate with the borate group, enhancing its reactivity and stability . The triphenyl and n-butyl groups provide steric protection, allowing the compound to participate in selective reactions without undergoing unwanted side reactions .

Comparison with Similar Compounds

Lithium Bis(oxalato)borate (LiBOB)

- Molecular Formula : LiB(C2O4)2

- Key Properties: Forms a robust solid-electrolyte interphase (SEI) on silicon-based anodes . Effective in high-temperature (45–85°C) battery operations .

- Applications: Widely used in Si-anode batteries and high-energy-density cells .

- Limitations : Higher viscosity and cost compared to conventional LiPF6.

Lithium Difluoro(oxalato)borate (LiDFOB)

Triphenyl Borate (CAS 1095-03-0)

- Molecular Formula : B(OPh)3

- Key Properties :

- Applications : Used in electrolytes for thermal management and cathode protection .

Comparative Analysis Table

Research Findings and Performance Metrics

- This compound :

- LiDFOB :

- Triphenyl Borate :

- Demonstrated 95% capacity retention in LiFePO4 cells at 60°C, outperforming trimethyl borate (88%) .

Biological Activity

Lithium triphenyl(n-butyl) borate (CAS 65859-86-1) is a compound that has garnered interest in various fields, particularly in the context of its biological activity. This article examines the biological properties, mechanisms of action, and potential applications of this compound, supported by diverse research findings.

- Molecular Formula : C22H24BLi

- Molecular Weight : 306.2 g/mol

- IUPAC Name : Lithium; butyl(triphenyl)boranuide

- Structure : The compound consists of a lithium ion coordinated to a boron atom that is further bonded to three phenyl groups and one butyl group.

Lithium compounds are known to influence various biological processes, primarily through their role as GSK3 (glycogen synthase kinase 3) inhibitors. GSK3 is involved in multiple signaling pathways, including those related to cell proliferation and differentiation. The inhibition of GSK3 by lithium can lead to:

- Regulation of Wnt/β-catenin Signaling : This pathway is crucial for bone and dental tissue regeneration. Studies have shown that lithium can enhance the regenerative capacity of bioactive glasses when incorporated into their structure, facilitating the release of lithium ions that promote cellular activities associated with regeneration .

Cytotoxicity and Cell Viability

Research has indicated that lithium triphenyl(n-butyl) borate exhibits low cytotoxicity at certain concentrations. In vitro studies using mouse dental pulp cells demonstrated that concentrations above 500 ppm did not significantly affect cell viability within the first 24 hours of exposure . This suggests a favorable safety profile for potential therapeutic applications.

Ion Release Kinetics

The release kinetics of lithium ions from bioactive glasses containing lithium triphenyl(n-butyl) borate were evaluated. The results indicated rapid dissolution and ion release, which is critical for therapeutic efficacy in regenerative medicine. Specifically, both lithium phosphate and borate-based glasses showed significant ion release within 4 hours, maintaining stable concentrations over time .

Application in Regenerative Medicine

In a study examining the effects of lithium-containing bioactive glasses on dental pulp cells, it was found that these glasses not only released beneficial ions but also promoted cellular activities necessary for tissue regeneration. The incorporation of lithium triphenyl(n-butyl) borate into these materials enhanced their bioactivity, making them suitable candidates for applications in dental repair .

Electrolyte Stability in Lithium-Ion Batteries

Lithium triphenyl(n-butyl) borate has also been studied as an electrolyte additive in lithium-ion batteries. Its inclusion has been shown to improve the stability and performance of batteries under various conditions, highlighting its versatility beyond biological applications .

Comparative Analysis with Other Lithium Compounds

| Compound | Biological Activity | Toxicity Profile | Applications |

|---|---|---|---|

| Lithium Carbonate | Moderate | Low | Mood stabilization |

| Lithium Triphenyl(n-butyl) Borate | High | Low | Regenerative medicine, battery tech |

| Lithium Difluoro(oxalato)borate | Moderate | Moderate | Electrolyte in batteries |

Q & A

Q. What are the established synthetic routes for lithium triphenyl (n-butyl) borate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of trialkoxy borates with n-butyl lithium, leveraging the nucleophilic substitution of alkoxide groups. Key parameters include:

- Temperature control : Maintaining sub-ambient temperatures (−40°C to 0°C) to prevent side reactions and thermal degradation of intermediates .

- Solvent selection : Anhydrous tetrahydrofuran (THF) or diethyl ether is used to stabilize reactive intermediates and enhance solubility .

- Stoichiometric precision : A 1:1 molar ratio of borate precursor to n-butyl lithium minimizes unreacted residues .

Post-synthesis purification involves recrystallization from non-polar solvents (e.g., hexane) and vacuum drying to remove trace solvents. Yield optimization requires strict exclusion of moisture and oxygen .

Q. Which analytical techniques are critical for characterizing this compound, and what key data parameters should be prioritized?

- Nuclear Magnetic Resonance (NMR) :

- X-ray Diffraction (XRD) : Validates crystalline structure and phase purity, with comparison to reference patterns in the Cambridge Structural Database .

- Elemental Analysis : Combustion analysis for Li, B, and C content ensures stoichiometric accuracy (deviation < ±0.5% recommended) .

Q. How is this compound applied in electrolyte formulations for lithium-ion batteries?

As an electrolyte additive, it improves interfacial stability on high-voltage cathodes (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂):

- Concentration optimization : 0.5–2.0 wt% in carbonate-based electrolytes reduces impedance growth by forming a borate-rich cathode-electrolyte interphase (CEI) .

- Electrochemical testing : Cyclic voltammetry (0.1–4.5 V vs. Li/Li⁺) and galvanostatic cycling (C/3 rate) quantify capacity retention and CEI stability .

Advanced Research Questions

Q. What molecular mechanisms underlie the stabilizing effects of this compound on Ni-rich cathodes?

The compound acts as a bifunctional additive:

- Electrophilic scavenging : The borate anion reacts with HF (from LiPF₆ decomposition), forming inert LiF and suppressing transition-metal dissolution .

- Polymerizable groups : The n-butyl chain participates in radical-mediated CEI formation during initial cycles, enhancing mechanical robustness .

Methodological validation: Combine X-ray photoelectron spectroscopy (XPS) to analyze CEI composition (e.g., B–O bonds at 192 eV) and transmission electron microscopy (TEM) to assess CEI thickness (target: 5–10 nm) .

Q. How can phase equilibria studies resolve contradictions in solubility data for lithium borate systems?

- Isothermal saturation method : Dissolve this compound in mixed solvents (e.g., water/ethanol) at controlled temperatures (25–80°C). Monitor equilibrium via gravimetric analysis after 72 hrs .

- Thermodynamic modeling : Use Pitzer equations to account for ionic strength effects in multi-component systems (e.g., Li⁺/Na⁺/borate interactions) .

Data reconciliation: Cross-reference experimental solubility with computational phase diagrams to identify metastable phases or kinetic barriers .

Q. What strategies address discrepancies in electrochemical performance data across studies using this compound?

- Controlled variable testing : Isolate factors such as electrolyte moisture content (<20 ppm H₂O) and cathode porosity (30–40%) to minimize confounding variables .

- Accelerated aging protocols : Perform high-temperature storage tests (60°C, 7 days) to differentiate between CEI stability and bulk electrolyte degradation .

- Statistical meta-analysis : Apply ANOVA to datasets from peer-reviewed studies to identify outliers and systemic biases .

Q. How can borate fusion techniques be optimized for lithium borate analysis in complex matrices?

- Fusion flux composition : Use a 1:1 mixture of lithium tetraborate (Li₂B₄O₇) and lithium metaborate (LiBO₂) to dissolve both acidic (e.g., SiO₂) and basic (e.g., MgO) oxides .

- Fusion conditions : Heat to 1000–1200°C in platinum crucibles for 15–20 minutes, followed by quenching in nitric acid for ICP-MS analysis .

- Validation : Cross-check results with laser ablation inductively coupled plasma (LA-ICP) to ensure homogeneity .

Q. What methodological frameworks guide the design of experiments leveraging patent literature for lithium borate applications?

- Patent mining : Use platforms like Google Patents with keywords “triphenyl borate electrolyte additive” to identify disclosed concentration ranges (e.g., 0.1–5.0 wt%) and cycling conditions .

- Critical evaluation : Note that patent parameters are often broad (e.g., pH 4–10); refine ranges via combinatorial screening (e.g., Design of Experiments software) .

- Scale-down validation : Replicate industrial claims at lab scale (e.g., 2032 coin cells) to assess feasibility before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.